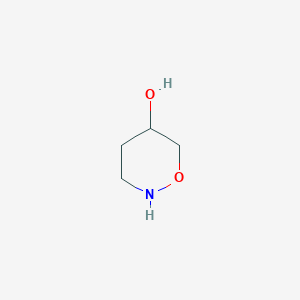![molecular formula C22H18N2O5 B2497319 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide CAS No. 946265-76-5](/img/structure/B2497319.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures starting from commercially available reagents. For example, a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda et al., 2022).
科学的研究の応用
Disposition and Metabolism
Compounds similar to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide have been studied for their disposition and metabolism in the human body. A study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the comprehensive metabolic profiling in humans. The study demonstrated that the drug undergoes extensive metabolism with principal elimination via feces, and identified metabolites resulted from oxidation and subsequent rearrangement processes (Renzulli et al., 2011).
Pharmacokinetics and Efficacy
The pharmacokinetics and efficacy of related compounds are crucial in understanding their potential therapeutic applications. For instance, Ecteinascidin 743, a cytotoxic tetrahydroisoquinoline alkaloid, binds covalently to DNA in the minor groove, demonstrating significant implications in cancer therapy. Its pharmacokinetic behavior suggests a biexponential disposition and highlights its potential as an anticancer drug (Ryan et al., 2001).
Mechanisms of Action
The mechanisms of action of compounds like N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide often involve interactions with cellular receptors or DNA. Pramipexole, acting as a dopamine D3 receptor-preferring agonist, exemplifies the therapeutic relevance of such interactions in treating neurological disorders, underscoring the importance of selective receptor affinity and stimulation in drug development (Piercey et al., 1996).
Bioavailability and Metabolite Activity
The bioavailability and activity of metabolites derived from complex compounds are essential for their scientific applications. A study on artichoke leaf extracts, containing caffeoylquinic acids and flavonoids, explored their absorption, metabolism, and disposition in humans. It revealed that genuine extract constituents are metabolized into various compounds such as caffeic acid and its derivatives, which may contribute to the extracts' pharmacological effects (Wittemer et al., 2005).
Antimalarial Activity
WR 238605, an 8-aminoquinoline drug, has been developed for the radical cure of Plasmodium vivax malaria. Its safety, efficacy, and pharmacokinetics were evaluated, demonstrating its potential as a prophylactic and treatment option for malaria, highlighting the significance of chemical compounds in addressing global health issues (Walsh et al., 1999).
作用機序
特性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(15-6-8-18-20(11-15)29-13-28-18)23-16-7-5-14-3-1-9-24(17(14)12-16)22(26)19-4-2-10-27-19/h2,4-8,10-12H,1,3,9,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHPFGFFVRMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)

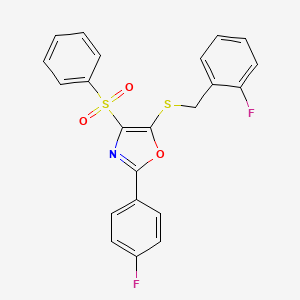
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
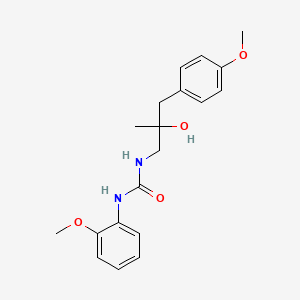

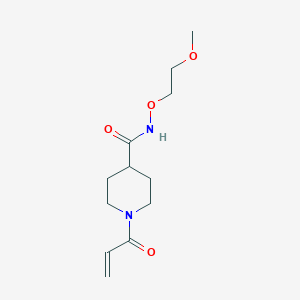
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)
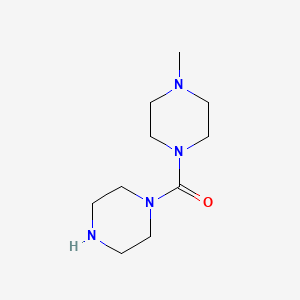
![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)
